Methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

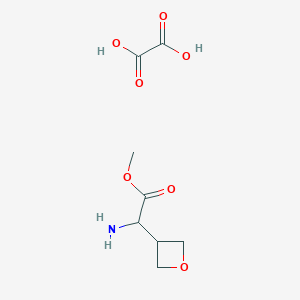

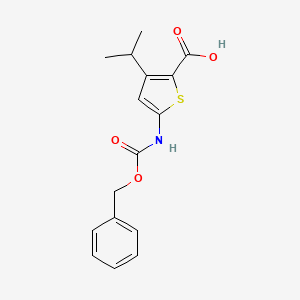

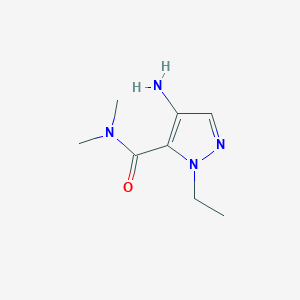

“Methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid” is a chemical compound with the molecular formula C8H13NO7 . It is also known by its IUPAC name, methyl 2-amino-2-(oxetan-3-yl)acetate . This compound is often used in early discovery research .

Molecular Structure Analysis

The SMILES string for this compound is COC(C(NC(OC©©C)=O)C1COC1)=O . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D structure.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. It is known that the compound is a solid , but other properties such as boiling point, melting point, and solubility are not specified.Scientific Research Applications

Synthesis and Chemical Reactivity

- Methyl 2-amino-2-(oxetan-3-yl)acetate has been utilized in the synthesis of oxetane/azetidine containing spirocycles via silver-catalyzed 1,3-dipolar cycloaddition reactions (Jones, Proud, & Sridharan, 2016).

- It has been used in the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings (Gudelis et al., 2023).

- This compound played a role in the synthesis of various compounds with potential antimicrobial properties, such as 1,4 Benzothiazine derivatives (Kalekar, Bhat, & Koli, 2011).

Biochemical Applications

- The compound has been involved in the synthesis of cis- and trans-3-azido-oxetane-2-carboxylates, which are important scaffolds for incorporating oxetane-β-amino acids into oligomers (Barker et al., 2001).

- It has been utilized in the synthesis and characterization of compounds with antioxidant properties and xanthine oxidase inhibitory activities (Ikram et al., 2015).

Analytical Chemistry Applications

- Methyl 2-amino-2-(oxetan-3-yl)acetate has been used in the synthesis of oxamide derivatives of methyl 2-amino-2-deoxy-alpha-D-glucopyranoside for NMR analysis (Temeriusz et al., 2003).

- It has also been used in the development of fluorogenic reagents for the analysis of primary amines and aminated carbohydrates (Chen & Novotny, 1997).

properties

IUPAC Name |

methyl 2-amino-2-(oxetan-3-yl)acetate;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.C2H2O4/c1-9-6(8)5(7)4-2-10-3-4;3-1(4)2(5)6/h4-5H,2-3,7H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTPFFUPTSIHLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1COC1)N.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3,4-difluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2399989.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2399990.png)

![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2399993.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxybenzyl)oxalamide](/img/structure/B2399998.png)

![3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2400005.png)

![3-benzyl-N-(4-isopropylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2400008.png)

![1-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2400010.png)